molecular formula C19H20FNO5 B2372305 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate CAS No. 1638737-67-3

2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate

Cat. No.: B2372305
CAS No.: 1638737-67-3
M. Wt: 361.369
InChI Key: VBNRIQFKKVXERC-UHFFFAOYSA-N
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Description

2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dimethoxybenzylamine with ethyl 3-fluorophenylacetate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-fluorophenyl)acetate
  • 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (2-fluorophenyl)acetate

Uniqueness

The uniqueness of 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate lies in its specific substitution pattern and the presence of both methoxy and fluorophenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO5/c1-24-16-8-4-6-14(19(16)25-2)11-21-17(22)12-26-18(23)10-13-5-3-7-15(20)9-13/h3-9H,10-12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNRIQFKKVXERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)COC(=O)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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